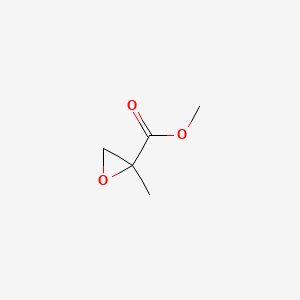

Methyl 2-methyloxirane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-5(3-8-5)4(6)7-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYXXQUUGMLSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393306 | |

| Record name | methyl 2-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58653-97-7 | |

| Record name | methyl 2-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylglycidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-Methyloxirane-2-carboxylate from Methyl Methacrylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to methyl 2-methyloxirane-2-carboxylate, a valuable epoxide intermediate in pharmaceutical and fine chemical synthesis. Primarily focusing on the nucleophilic epoxidation of methyl methacrylate, this document delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. Furthermore, advanced methodologies for achieving enantioselectivity, crucial for the development of chiral drug candidates, are explored. This guide is intended for researchers, chemists, and drug development professionals seeking both a theoretical understanding and practical, field-proven insights into this important transformation.

Introduction and Strategic Considerations

This compound, also known as methyl 2-methylglycidate, is a functionalized epoxide bearing both an ester and a quaternary carbon center. These features make it a versatile building block for introducing complex structural motifs in organic synthesis. It is important to clarify a key point of nomenclature: the target molecule, this compound, is synthesized from methyl methacrylate , not methyl acrylate. The epoxidation of methyl acrylate would yield methyl oxirane-2-carboxylate, a related but structurally distinct compound. This guide will focus on the synthesis from methyl methacrylate, as it directly corresponds to the named product.

The synthetic challenge lies in the electron-deficient nature of the alkene in methyl methacrylate. The carbonyl group withdraws electron density from the C=C double bond, rendering it unreactive towards common electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Therefore, the most effective and widely adopted strategy is nucleophilic epoxidation .

Core Synthetic Approach: Nucleophilic Epoxidation

The cornerstone of this synthesis is the reaction of the electron-poor alkene with a nucleophilic oxygen source. The classic and most practical method for this is the Weitz-Scheffer reaction , which utilizes hydrogen peroxide under basic conditions.[1][2] The base deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile that readily attacks the β-carbon of the α,β-unsaturated ester in a Michael-type conjugate addition.[3][4]

Reaction Mechanism: A Stepwise Approach

The nucleophilic epoxidation of methyl methacrylate proceeds via a well-established two-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Michael Addition: A basic catalyst (e.g., hydroxide) deprotonates hydrogen peroxide to generate the hydroperoxide anion. This anion then acts as a nucleophile, attacking the electron-deficient β-carbon of the methyl methacrylate double bond. This conjugate addition forms a resonance-stabilized enolate intermediate.

-

Intramolecular Cyclization: The enolate intermediate then undergoes a rapid, intramolecular SN2 reaction. The enolate oxygen attacks the adjacent oxygen atom, displacing a hydroxide ion and forming the three-membered epoxide ring.

Because this reaction proceeds through a stepwise mechanism involving an enolate intermediate, the stereochemistry of the starting alkene is not necessarily retained, though this is not a factor for the prochiral methyl methacrylate.[2]

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and self-validating, with built-in checkpoints and explanations for key steps to ensure reproducibility and safety.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Notes |

| Methyl Methacrylate | C₅H₈O₂ | 100.12 | 80-62-6 | Inhibitor should be removed prior to use. |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 7722-84-1 | 30% aqueous solution is standard. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Can be substituted with KOH. |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Reagent grade. |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction. |

| Saturated NaCl (aq) | - | - | - | For workup. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | For drying. |

Step-by-Step Procedure

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add methyl methacrylate (10.0 g, 100 mmol) and methanol (100 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Causality: Running the reaction at low temperature is crucial to control the exothermicity of the reaction and to minimize side reactions, such as the hydrolysis of the ester or the opening of the newly formed epoxide ring.

-

-

Reagent Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (17.0 g, 150 mmol, 1.5 equiv.) dropwise to the cooled solution over 30 minutes. Subsequently, add a 2 M aqueous solution of sodium hydroxide (5 mL, 10 mmol, 0.1 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Hydrogen peroxide is used in excess to drive the reaction to completion. The base is catalytic; its role is to generate the nucleophilic hydroperoxide anion. Slow addition of the base is critical to maintain temperature control.

-

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) or GC-MS by observing the disappearance of the starting material.

-

Quenching and Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to destroy any remaining peroxides.

-

Trustworthiness: This is a critical safety step. Peroxides can form explosive mixtures. The quench should be performed while the reaction is still cold.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane (50 mL) and shake. Separate the layers and extract the aqueous layer with two additional portions of dichloromethane (2x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL) to remove residual water and methanol.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Thorough drying is necessary before distillation to prevent water from interfering with the purification.

-

-

Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Potential Side Reactions and Mitigation

-

Epoxide Ring Opening: The desired product can undergo nucleophilic ring-opening by hydroxide or methoxide, especially at higher temperatures, to form diol or ether-alcohol byproducts.[5] Maintaining a low reaction temperature and avoiding excess base minimizes this.

-

Ester Hydrolysis (Saponification): The ester group can be hydrolyzed by the base. Using a catalytic amount of base and keeping the temperature low are effective countermeasures.

-

Polymerization: Acrylates and methacrylates can undergo base-catalyzed polymerization.[6] The use of dilute solutions and low temperatures helps to suppress this pathway.

Asymmetric Synthesis: Accessing Chiral Epoxides

For applications in drug development, obtaining enantiomerically pure epoxides is often essential.[7] The nucleophilic epoxidation of α,β-unsaturated esters can be rendered highly enantioselective through the use of chiral catalysts.

Organocatalytic Epoxidation

Chiral amines, particularly cinchona alkaloids and their derivatives, have been successfully employed as phase-transfer catalysts or organocatalysts for the asymmetric epoxidation of electron-deficient alkenes.[8][9] These catalysts can deliver the hydroperoxide nucleophile to one face of the alkene preferentially, inducing high levels of enantioselectivity.

Metal-Catalyzed Asymmetric Epoxidation

Chiral metal complexes, particularly those of rare-earth metals like Yttrium (Y) or Lanthanum (La) complexed with chiral diol ligands such as BINOL or biaryldiols, are highly effective.[10][11] These Lewis acidic metals coordinate to the carbonyl oxygen of the ester, activating the substrate and creating a chiral environment for the nucleophilic attack of a peroxide, often an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP).

Characterization of this compound

Proper characterization is essential to confirm the structure and purity of the final product.

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | ~65-67 °C at 20 mmHg |

| CAS Number | 58653-97-7 |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): δ ~3.75 (s, 3H, -OCH₃), 2.85 (d, 1H, oxirane CH₂), 2.65 (d, 1H, oxirane CH₂), 1.50 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃): δ ~172 (C=O), 58 (quaternary oxirane C), 53 (oxirane CH₂), 52 (-OCH₃), 20 (-CH₃).

-

IR (neat, cm⁻¹): ~1745 (C=O stretch), ~1250, 1150 (C-O stretch), ~880 (epoxide ring).

-

MS (EI): m/z (%) = 116 (M⁺), 101, 85, 59, 57.

Conclusion

The synthesis of this compound from methyl methacrylate is most effectively achieved through nucleophilic epoxidation, a strategy that circumvents the low reactivity of this electron-deficient alkene towards electrophilic reagents. The Weitz-Scheffer reaction, employing basic hydrogen peroxide, provides a reliable and scalable route to the racemic product. By carefully controlling reaction parameters, particularly temperature, side reactions such as ring-opening and polymerization can be minimized, ensuring high yields and purity. For applications requiring stereochemical control, well-established asymmetric methods utilizing either organocatalysts or chiral metal complexes offer excellent enantioselectivity. This guide provides the fundamental knowledge and practical protocols necessary for researchers to successfully synthesize and utilize this important chemical intermediate.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Epoxidation with Peroxides | Chem-Station Int. Ed. [en.chem-station.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters with chiral yttrium-biaryldiol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

chemical reactivity of the epoxide ring in methyl 2-methyloxirane-2-carboxylate

An In-Depth Technical Guide to the Chemical Reactivity of the Epoxide Ring in Methyl 2-Methyloxirane-2-carboxylate

Abstract

This compound is a trisubstituted epoxide of significant interest in synthetic organic chemistry, particularly as a chiral building block for pharmaceuticals and fine chemicals.[1][2] Its unique structure, featuring a quaternary carbon atom bearing both a methyl and a methyl ester group, imparts a distinct reactivity profile. This guide provides a comprehensive exploration of the chemical reactivity of its epoxide ring, focusing on the mechanistic principles that govern its ring-opening reactions. We will dissect the causality behind the regiochemical and stereochemical outcomes under various catalytic conditions, offering field-proven insights for researchers, scientists, and drug development professionals.

Structural and Electronic Profile: The Basis of Reactivity

The reactivity of this compound is fundamentally dictated by three core features:

-

Ring Strain: Like all epoxides, the three-membered ring possesses significant angle strain (approximately 13 kcal/mol), which serves as the primary driving force for ring-opening reactions.[3][4]

-

Steric Hindrance: The molecule contains a highly substituted quaternary carbon (C2) and a methylene carbon (C3). This steric disparity is a critical factor in determining the site of nucleophilic attack, especially under basic or neutral conditions.[5]

-

Electronic Effects: The presence of an electron-withdrawing methyl ester group at C2 influences the electron density of the epoxide ring, though its effect on regioselectivity is often secondary to steric and carbocation stability considerations.

These features make the molecule an excellent substrate for studying the nuanced competition between SN1 and SN2 reaction pathways.

Caption: Structural features of this compound.

Synthesis of the Core Moiety

The primary route to racemic this compound is the epoxidation of methyl methacrylate. For applications in drug development where stereochemistry is critical, enantioselective methods are employed.

-

Asymmetric Epoxidation: This is a direct method to create the desired chiral center during epoxide formation.[6] Catalytic systems, such as the Jacobsen-Katsuki epoxidation using chiral manganese-salen complexes, can achieve high enantiomeric excess (ee).[7]

-

Kinetic Resolution: This strategy begins with a racemic mixture of the epoxide and selectively reacts one enantiomer, often using enzymatic catalysis (e.g., with lipases), leaving the desired enantiomer unreacted and isolable.[6]

Nucleophilic Ring-Opening: A Dichotomy of Mechanism

The central theme of this epoxide's reactivity is the regioselectivity of its ring-opening, which is dictated by the reaction conditions. The choice between an acid-catalyzed or base-catalyzed pathway determines whether a nucleophile will attack the more substituted C2 or the less substituted C3.[8][9]

Acid-Catalyzed Ring-Opening: The SN1-like Pathway

Under acidic conditions, the reaction proceeds through a mechanism with substantial SN1 character. The key principle is the formation of a transition state that can best stabilize a developing positive charge.

Mechanism:

-

Protonation: The epoxide oxygen is first protonated by the acid catalyst, transforming the poor alkoxide leaving group into a good alcohol leaving group.[3][8]

-

Ring-Opening & Nucleophilic Attack: The C-O bond begins to break. A partial positive charge develops on the carbon atoms of the epoxide ring. This positive charge is better stabilized on the more substituted, tertiary carbon (C2).[10] Consequently, the nucleophile preferentially attacks this more electrophilic, albeit more sterically hindered, carbon.[11]

-

Stereochemistry: The nucleophilic attack occurs from the backside, analogous to an SN2 reaction, resulting in an inversion of configuration and the formation of a trans or anti product.[8][12]

References

- 1. CAS 80532-66-7: methyl 2-methyl-3-phenyloxirane-2-carboxyl… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity [almerja.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of Methyl 2-methyloxirane-2-carboxylate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl 2-methyloxirane-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, supported by field-proven insights and established experimental protocols.

Introduction

This compound (CAS 58653-97-7) is a small, chiral epoxide ester with significant applications as a building block in organic synthesis. The precise structural elucidation of this molecule is paramount for its effective utilization. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between its molecular structure and the observed spectral features.

The inherent ring strain and the presence of stereogenic centers in epoxides often lead to complex and informative NMR spectra. Understanding these spectra is key to verifying the successful synthesis and purity of this compound.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound provides a wealth of information regarding the electronic environment and connectivity of the hydrogen atoms in the molecule. The key to interpreting this spectrum lies in understanding the influence of the epoxide ring and the ester functionality on the chemical shifts and coupling constants of the neighboring protons.

Peak Assignments and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three non-equivalent proton environments: the methyl group attached to the oxirane ring, the diastereotopic protons of the methylene group on the oxirane ring, and the methyl group of the ester functionality.

Based on a publication in the Journal of Chemical Education, which utilized this compound in a spectral puzzle-solving exercise, key diagnostic features can be anticipated.[1] The presence of a second methyl group connected to the quaternary carbon of the oxirane ring is a defining characteristic.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (on oxirane) | ~1.5 | Singlet | 3H | N/A |

| -CH₂ (oxirane) | ~2.8 - 3.2 | AB quartet or two doublets | 2H | Geminal (~5-7 Hz) |

| -OCH₃ (ester) | ~3.7 | Singlet | 3H | N/A |

Note: The predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

The diastereotopic nature of the methylene protons on the oxirane ring is a critical feature. Due to the chiral center at the adjacent quaternary carbon, these two protons are chemically non-equivalent and are expected to exhibit distinct chemical shifts. They will couple to each other, resulting in a pair of doublets (an AB quartet if the chemical shift difference is small).

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and offers valuable information about their chemical environments. For this compound, five distinct carbon signals are expected.

Peak Assignments and Interpretation

The chemical shifts of the carbon atoms in the epoxide ring are particularly diagnostic, typically appearing in the range of 40-60 ppm. The presence of the ester carbonyl group will be evident from a signal in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (on oxirane) | ~15-25 |

| -C H₂ (oxirane) | ~45-55 |

| Quaternary C (on oxirane) | ~50-60 |

| -OC H₃ (ester) | ~50-55 |

| C =O (ester) | ~170-175 |

Note: The predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocols are recommended. These protocols are designed to be self-validating, providing a robust framework for the structural analysis of small organic molecules.

Sample Preparation

Proper sample preparation is fundamental to obtaining high-resolution NMR spectra.[2][3][4][5]

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]

-

Concentration:

-

Sample Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.[4]

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument and sample.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of adequate concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate for qualitative analysis.

-

Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): A larger number of scans (e.g., 128 or more) will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.

-

Acquisition Time (AT): 1-2 seconds.

-

Spectral Width (SW): A spectral width of approximately 220-240 ppm is necessary to cover the entire range of carbon chemical shifts.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

-

Integration: For the ¹H NMR spectrum, integrate the area under each peak to determine the relative ratio of protons in each environment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. By carefully analyzing the chemical shifts, coupling patterns, and integration, researchers can confidently verify the identity and purity of this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable NMR data, ensuring scientific integrity and facilitating the successful application of this compound in research and development.

References

An In-Depth Technical Guide to Methyl 2-Methyloxirane-2-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyloxirane-2-carboxylate, a key chiral building block, holds significant value in the landscape of modern organic synthesis and pharmaceutical development. Its strained three-membered epoxide ring, coupled with the adjacent ester functionality, provides a unique chemical scaffold for the construction of complex molecular architectures. This guide, designed for the discerning researcher, offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its reactivity and potential applications in the discovery of novel therapeutics. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a practical and insightful resource for professionals in the field.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 58653-97-7 | [1] |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| Synonyms | Methyl 2-Methylglycidate | [1] |

Synthesis of this compound

The construction of the oxirane ring in this compound can be achieved through several synthetic strategies. The choice of method often depends on the desired scale, stereochemical outcome, and available starting materials.

Darzens Condensation

A classic and versatile method for the synthesis of α,β-epoxy esters is the Darzens condensation.[2] This reaction involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base.[2] For the synthesis of this compound, acetone would serve as the ketone, and methyl chloroacetate as the α-halo ester.

The mechanism proceeds via the deprotonation of the α-halo ester by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting alkoxide undergoes an intramolecular SN2 reaction, where the oxygen attacks the carbon bearing the halogen, displacing it and forming the epoxide ring.[2]

Caption: Darzens reaction mechanism for the synthesis of this compound.

Experimental Protocol: Darzens Condensation

The following is a representative protocol for the synthesis of this compound, adapted from established procedures for Darzens condensations.[3][4]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide in anhydrous methanol. Cool the flask to -10°C in an ice-salt bath.

-

Reagent Addition: A solution of acetone and methyl chloroacetate in a suitable solvent (e.g., anhydrous diethyl ether or THF) is added dropwise to the cooled base solution over a period of 1-2 hours with vigorous stirring. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of cold water or a saturated ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Asymmetric Synthesis

For applications in drug development, obtaining enantiomerically pure compounds is often essential. Asymmetric epoxidation of a suitable prochiral alkene precursor is a powerful strategy to achieve this.[5] While the Darzens reaction with achiral reagents produces a racemic mixture, asymmetric variants or other methods like kinetic resolution can be employed to access specific enantiomers.[5]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While experimental spectra for this specific compound require access to spectral databases, the expected key features can be predicted based on its structure and data from analogous compounds.[1][6][7]

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons of the ester group (δ ≈ 3.7 ppm).- A singlet for the methyl protons on the epoxide ring (δ ≈ 1.5 ppm).- Two doublets for the diastereotopic methylene protons of the epoxide ring (δ ≈ 2.8-3.2 ppm). |

| ¹³C NMR | - A signal for the carbonyl carbon of the ester (δ ≈ 170 ppm).- Signals for the quaternary and methylene carbons of the epoxide ring (δ ≈ 50-60 ppm).- A signal for the methyl carbon of the ester (δ ≈ 52 ppm).- A signal for the methyl carbon on the epoxide ring (δ ≈ 20 ppm). |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ester (ν ≈ 1730-1750 cm⁻¹).- Asymmetric and symmetric C-O stretching bands for the epoxide ring (ν ≈ 800-950 cm⁻¹ and 1250 cm⁻¹).- C-H stretching bands for the methyl and methylene groups (ν ≈ 2900-3000 cm⁻¹). |

Reactivity and Mechanistic Insights: The Ring-Opening of Epoxides

The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of the synthetic utility of this compound. The regiochemical outcome of the ring-opening is dependent on the reaction conditions (acidic or basic).

Base-Catalyzed Ring-Opening

Under basic conditions, the ring-opening occurs via an SN2 mechanism. A strong nucleophile will attack the less sterically hindered carbon of the epoxide.[8] In the case of this compound, this would be the methylene carbon (C3).

Caption: Base-catalyzed ring-opening of this compound.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack exhibits a more complex regioselectivity. For a 2,2-disubstituted epoxide like this compound, the nucleophile will preferentially attack the more substituted carbon (C2). This is because this carbon can better stabilize the partial positive charge that develops in the transition state, which has some SN1 character.

Caption: Acid-catalyzed ring-opening of this compound.

Applications in Drug Development

Chiral epoxides are invaluable intermediates in the pharmaceutical industry due to their ability to introduce stereocenters and reactive handles for further chemical transformations.[9] this compound, particularly in its enantiomerically pure forms, can serve as a precursor for the synthesis of a wide array of biologically active molecules. The epoxide ring can be opened by various nucleophiles, such as amines, azides, and thiols, to generate chiral amino alcohols, azido alcohols, and thioalcohols, respectively. These functional groups are prevalent in many drug scaffolds.

Safety and Handling

Epoxides as a class of compounds should be handled with care due to their potential as alkylating agents. For 2-methyloxirane-2-carboxylic acid, the corresponding carboxylic acid, GHS hazard statements indicate that it can cause severe skin burns and eye damage.[10] It is therefore prudent to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Darzens Reaction [organic-chemistry.org]

- 3. sid.ir [sid.ir]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Methyl oxirane-2-carboxylate | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. web.pdx.edu [web.pdx.edu]

- 9. nbinno.com [nbinno.com]

- 10. 2-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 11159297 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Stereoselectivity: Chiral Precursors in the Asymmetric Synthesis of β-Adrenergic Blocking Agents

An In-depth Technical Guide for Drug Development Professionals

Abstract

β-Adrenergic blocking agents (β-blockers) are a cornerstone in the management of cardiovascular diseases.[1] The vast majority of these drugs possess a single stereocenter, with the therapeutic activity residing almost exclusively in the (S)-enantiomer.[2] Consequently, the development of efficient, scalable, and stereoselective synthetic routes is a critical objective in pharmaceutical manufacturing. This technical guide provides an in-depth analysis of the chiral synthon approach, a powerful strategy that utilizes enantiomerically pure starting materials to control the stereochemical outcome of the synthesis. We will explore the mechanistic basis for stereoselectivity, detail field-proven protocols for the synthesis of key β-blockers like (S)-propranolol and (S)-atenolol using precursors such as (R)-epichlorohydrin, and discuss alternative and emerging strategies, including biocatalysis. This guide is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding of asymmetric synthesis in the context of this vital class of pharmaceuticals.

The Stereochemical Imperative in β-Blocker Efficacy

β-blockers exert their therapeutic effect by competitively antagonizing endogenous catecholamines at β-adrenergic receptors.[1] Their molecular structure is generally characterized by an aryloxypropanolamine core, which contains a hydroxyl-bearing stereocenter on the propanolamine side chain.[3]

The interaction between a β-blocker and its G-protein coupled receptor target is highly dependent on the three-dimensional arrangement of key functional groups. It is well-established that the (S)-enantiomer possesses a spatial orientation that allows for a high-affinity, three-point interaction with the receptor's binding pocket, involving the aromatic ring, the secondary amine, and the secondary alcohol. The (R)-enantiomer, or distomer, lacks this precise complementarity and is often 100-fold or more less active.[4][5] This profound difference in pharmacological activity underscores the necessity of producing single-enantiomer drugs to maximize therapeutic benefit and minimize the metabolic burden associated with an inactive isomeric ballast.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Beta-Blockers – Chiralpedia [chiralpedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 6. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

The Jacobsen-Katsuki Epoxidation: A Technical Guide to Enantioselective Synthesis

Abstract

The Jacobsen-Katsuki epoxidation stands as a cornerstone of modern asymmetric catalysis, providing a powerful and practical method for the enantioselective epoxidation of unfunctionalized olefins.[1][2] Developed independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this reaction utilizes a chiral manganese(III)-salen complex to deliver an oxygen atom to a wide array of prochiral alkenes with exceptional levels of stereocontrol.[1] This guide offers an in-depth exploration of the Jacobsen-Katsuki epoxidation, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for catalyst preparation and application, and survey its impressive substrate scope. Furthermore, we will examine the critical role of this transformation in the synthesis of complex, biologically active molecules, underscoring its enduring significance in the landscape of modern organic chemistry.

Introduction: The Quest for Asymmetric Epoxidation

The synthesis of enantiopure epoxides is of paramount importance in organic chemistry, as these versatile three-membered rings serve as key building blocks for a myriad of complex molecules, including a vast number of pharmaceuticals. The challenge lies in controlling the absolute stereochemistry of the newly formed stereocenters during the epoxidation of a prochiral alkene. While methods like the Sharpless-Katsuki epoxidation provided a groundbreaking solution for allylic alcohols, a general and highly enantioselective method for unfunctionalized olefins remained elusive.[1] The advent of the Jacobsen-Katsuki epoxidation filled this critical gap, offering a robust catalytic system capable of high enantioselectivity for a broad range of substrates that lack a directing group.[3]

The Heart of the Matter: The Chiral (Salen)Manganese Catalyst

The remarkable stereoselectivity of the Jacobsen-Katsuki epoxidation is imparted by a C₂-symmetric manganese(III) complex bearing a salen-type ligand.[1] The quintessential Jacobsen's catalyst is N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.[3]

The chirality of the catalyst originates from the stereogenic centers on the 1,2-diaminocyclohexane backbone. The bulky tert-butyl groups on the salicylaldehyde moieties play a crucial role in creating a well-defined chiral pocket around the manganese center, which effectively shields one face of the approaching olefin, leading to high enantioselectivity.[3] The structure of the salen ligand can be readily modified to fine-tune the catalyst's steric and electronic properties, allowing for optimization for specific substrates.[4]

The Catalytic Cycle and Mechanistic Insights

While the precise mechanism of the Jacobsen-Katsuki epoxidation is still a subject of some debate, a general consensus has emerged regarding the key steps of the catalytic cycle. The reaction is initiated by the oxidation of the Mn(III)-salen complex to a high-valent manganese(V)-oxo species, which is the active oxidant.[1][5] This transformation is typically achieved using a terminal oxidant such as buffered sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (mCPBA).[4][5]

Three primary mechanistic pathways have been proposed for the oxygen transfer from the Mn(V)-oxo species to the alkene:

-

Concerted Pathway: This pathway involves a direct, synchronous formation of the two C-O bonds of the epoxide.[1]

-

Metallaoxetane Pathway: This pathway proceeds through a four-membered ring intermediate containing the manganese atom, two carbons of the original double bond, and the oxygen atom.

-

Radical Pathway: This pathway involves a stepwise process initiated by the formation of a radical intermediate. Evidence for a radical mechanism is particularly strong for conjugated dienes, where the formation of mixed epoxides can be observed.[1]

The prevailing evidence suggests that the operative mechanism can be substrate-dependent, with a concerted or a closely related stepwise radical pathway being the most likely for many simple olefins.[5]

Visualizing the Catalytic Cycle

Caption: A simplified representation of the Jacobsen-Katsuki epoxidation catalytic cycle.

Transition State Models for Enantioselection

The origin of the high enantioselectivity lies in the geometry of the transition state. Both Jacobsen and Katsuki have proposed models to rationalize the preferential approach of the olefin to the Mn(V)-oxo species. A key feature of these models is the "side-on" approach of the alkene to the metal-oxo bond, which minimizes steric interactions with the bulky salen ligand. The chiral diamine backbone forces a canted orientation of the salicylaldehyde rings, creating a chiral environment that directs the epoxidation to one enantiotopic face of the alkene.

Caption: A conceptual diagram illustrating the favored side-on approach of an alkene to the chiral Mn(V)=O active species.

Practical Guide to the Jacobsen-Katsuki Epoxidation

A significant advantage of the Jacobsen-Katsuki epoxidation is its operational simplicity and the use of readily available and inexpensive reagents.

Preparation of (R,R)-Jacobsen's Catalyst

The preparation of Jacobsen's catalyst is a multi-step process that is accessible in a standard organic chemistry laboratory.

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This procedure resolves the racemic mixture of trans-1,2-diaminocyclohexane using L-(+)-tartaric acid to selectively crystallize the (R,R)-diammonium tartrate salt.

-

In a beaker, dissolve L-(+)-tartaric acid (7.5 g, 0.05 mol) in 25 mL of distilled water.

-

Slowly add 1,2-diaminocyclohexane (a mixture of cis and trans isomers, 11.4 g, 0.10 mol) to the stirred solution. The addition is exothermic.

-

Heat the solution to boiling to ensure all solids dissolve.

-

Allow the solution to cool slowly to room temperature. The (R,R)-diammonium tartrate salt will precipitate.

-

Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.

-

Collect the white solid by suction filtration and wash with a small amount of ice-cold water, followed by methanol.

-

To obtain the free (R,R)-diamine, treat the tartrate salt with aqueous NaOH and extract with an organic solvent like dichloromethane.

Step 2: Synthesis of the Salen Ligand

The resolved (R,R)-diamine is condensed with two equivalents of 3,5-di-tert-butylsalicylaldehyde to form the Schiff base (salen) ligand.

-

In a round-bottom flask, dissolve the (R,R)-1,2-diaminocyclohexane mono-(+)-tartrate salt (1.11 g, 4.20 mmol) and potassium carbonate (1.16 g) in 6.0 mL of water.

-

Add 22 mL of ethanol and heat the mixture to reflux.

-

In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 g, 8.50 mmol) in 10 mL of warm ethanol.

-

Add the salicylaldehyde solution to the refluxing diamine mixture. A yellow precipitate should form.

-

Continue to reflux for 1 hour.

-

Cool the mixture to room temperature and collect the yellow solid ligand by suction filtration.

Step 3: Formation of the (R,R)-Jacobsen's Catalyst

The final step involves the complexation of the salen ligand with manganese(II) acetate, followed by air oxidation to the active Mn(III) species.

-

In a three-neck flask equipped with a reflux condenser, add the salen ligand (1.0 g) and 25 mL of absolute ethanol.

-

Heat the mixture to reflux for 20 minutes.

-

Add solid manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion.

-

Continue to reflux for 30 minutes.

-

Bubble air through the solution at a slow rate while maintaining reflux for 1 hour. A dark brown precipitate of the catalyst will form.

-

Cool the mixture and add an equal volume of water.

-

Collect the brown solid by suction filtration and wash with ethanol.

-

The catalyst can be further purified by recrystallization.

General Procedure for the Enantioselective Epoxidation of an Alkene

The following is a general protocol for the epoxidation of an unfunctionalized alkene using Jacobsen's catalyst and buffered sodium hypochlorite.

-

In an Erlenmeyer flask, prepare a buffered bleach solution by adding a solution of 0.05 M Na₂HPO₄ to commercial household bleach. Adjust the pH to approximately 11.3 with 1 M NaOH.

-

In a separate flask, dissolve the alkene (e.g., 0.5 g) and Jacobsen's catalyst (typically 1-10 mol%) in dichloromethane.

-

Add the buffered bleach solution to the solution of the alkene and catalyst.

-

Stir the biphasic mixture vigorously at room temperature or 0 °C. The reaction progress can be monitored by TLC or GC.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude epoxide.

-

The epoxide can be purified by flash column chromatography on silica gel.

Substrate Scope and Selectivity

The Jacobsen-Katsuki epoxidation is highly effective for a range of olefin substitution patterns, with a clear preference for electron-rich, cis-disubstituted alkenes.

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| cis-β-Methylstyrene | >98 | 92 |

| cis-Stilbene | 97 | >98 |

| 1,2-Dihydronaphthalene | 89 | 97 |

| Indene | 90 | 88 |

| 2,2-Dimethylchromene | 96 | 97 |

| trans-Stilbene | Moderate | Low to Moderate |

| Styrene | Good | Moderate |

| Terminal Alkenes | Variable | Generally Lower |

Data compiled from various sources. Yields and ee's can vary depending on the specific reaction conditions and catalyst used.

Key Observations on Substrate Scope:

-

cis-Disubstituted Alkenes: These are generally excellent substrates, often affording epoxides with enantiomeric excesses exceeding 90%.[4]

-

Trisubstituted Alkenes: These are also good substrates, particularly with the addition of a co-catalytic amount of a pyridine N-oxide derivative, which can enhance both the rate and enantioselectivity.[5]

-

trans-Disubstituted and Terminal Alkenes: These are typically poorer substrates, exhibiting lower reactivity and enantioselectivity.[6]

-

Conjugated Dienes: These can be epoxidized with high enantioselectivity at the more electron-rich double bond.[6]

Applications in the Synthesis of Complex Molecules

The Jacobsen-Katsuki epoxidation has proven to be a powerful tool in the synthesis of a wide range of complex and biologically active molecules. Its ability to install a chiral epoxide in a predictable and highly stereoselective manner has been instrumental in numerous total syntheses and in the industrial production of pharmaceuticals.

The Synthesis of Indinavir (Crixivan®)

A landmark application of the Jacobsen-Katsuki epoxidation is in the synthesis of the HIV protease inhibitor Indinavir.[2] The key step in the synthesis of the aminoindanol fragment of Indinavir is the asymmetric epoxidation of indene. Using the (S,S)-Jacobsen's catalyst and sodium hypochlorite as the oxidant, in the presence of 4-(3-phenylpropyl)pyridine N-oxide (P₃NO) as an additive, indene oxide is obtained in high yield and enantioselectivity.[2] This epoxide is then opened to provide the crucial chiral amino alcohol intermediate.

Synthesis of Tasimelteon

The development of a large-scale synthesis for the sleep disorder drug Tasimelteon also explored the use of the Jacobsen-Katsuki epoxidation for the preparation of a key chiral dihydrobenzofuran epoxide intermediate. This highlights the industrial relevance and scalability of this methodology.

Conclusion: An Enduring Legacy in Asymmetric Catalysis

The Jacobsen-Katsuki epoxidation has had a profound and lasting impact on the field of organic synthesis. Its development provided a general and practical solution to the long-standing challenge of the enantioselective epoxidation of unfunctionalized olefins. The operational simplicity, the use of inexpensive and readily available reagents, and the high levels of enantioselectivity achieved for a broad range of substrates have solidified its position as an indispensable tool for both academic research and industrial applications. The ongoing exploration of new catalyst variants and reaction conditions continues to expand the scope and utility of this remarkable transformation, ensuring its relevance for years to come.

References

- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 3. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. Jacobson katsuki named rxn | PPTX [slideshare.net]

Introduction: The Architectural Importance of Chiral Epoxides

An In-Depth Technical Guide to Sharpless Asymmetric Epoxidation for Chiral Epoxide Synthesis

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and natural product synthesis, chiral epoxides stand as premier architectural synthons. These three-membered cyclic ethers, possessing defined stereochemistry, are highly valued intermediates due to the inherent strain in their ring, which allows for regio- and stereoselective ring-opening reactions with a variety of nucleophiles.[1] This versatility enables the construction of complex molecular frameworks containing vicinal amino alcohols, diols, and ethers—motifs prevalent in biologically active molecules.[2] The development of methods to access these epoxides in an enantiomerically pure form has been a paramount goal. The Sharpless-Katsuki asymmetric epoxidation, a landmark achievement for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, emerged as one of the first and most reliable methods to achieve this, transforming the field of asymmetric synthesis.[2][3] This guide provides a deep, field-proven perspective on the theory, mechanism, and practical application of this pivotal reaction.

The Core Reaction: A Symphony of Coordinated Components

The Sharpless asymmetric epoxidation (SAE) is the enantioselective conversion of primary and secondary allylic alcohols to their corresponding 2,3-epoxyalcohols.[2][4] The reaction's success hinges on a multi-component catalytic system that works in concert to create a chiral environment, dictating the facial selectivity of the oxidation.

The key reactants are:

-

Substrate : A primary or secondary allylic alcohol. The presence of the hydroxyl group is a critical prerequisite, as it serves as the anchor point to the catalyst.[2]

-

Oxidant : tert-Butyl hydroperoxide (TBHP) is the terminal oxidant, providing the oxygen atom that forms the epoxide ring.[5][6]

-

Catalyst System : A chiral catalyst formed in situ from two components:

-

Titanium(IV) isopropoxide [Ti(OiPr)₄] : A Lewis acid that acts as the central organizing metal.[7]

-

A Chiral Dialkyl Tartrate : Typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT), which serves as the chiral ligand. Both enantiomers, the naturally occurring (+)-tartrates and the unnatural (-)-tartrates, are readily available, allowing access to either enantiomer of the desired epoxide product.[8]

-

Mechanistic Deep Dive: Orchestrating Asymmetry

The predictability and high enantioselectivity of the Sharpless epoxidation are direct results of the well-defined structure of the active catalyst. Understanding this mechanism is key to appreciating its robustness and troubleshooting its application.

Formation and Structure of the Active Catalyst

The reaction begins with the rapid exchange of ligands on the titanium center.[4] Two isopropoxide groups of the Ti(OiPr)₄ are displaced by the two hydroxyl groups of the dialkyl tartrate ligand.[5] Extensive research, including kinetic studies and X-ray data of analogous complexes, has shown that the active catalytic species is not a monomer but a C₂-symmetric dimer with the formula [Ti₂(tartrate)₂(OiPr)₄].[2][9][10] In this dimeric structure, two titanium atoms are bridged by the tartrate ligands, creating a rigid and well-defined chiral pocket.[9][10]

The Catalytic Cycle

The catalytic cycle proceeds through the following key steps:

-

Substrate and Oxidant Binding : At one of the two equivalent titanium centers, the remaining two isopropoxide ligands are displaced—one by the allylic alcohol substrate and the other by the tert-butyl hydroperoxide (TBHP) oxidant.[1][8] This brings all necessary components into close proximity on the chiral titanium template.

-

Directed Oxygen Transfer : The crucial epoxidation step involves the intramolecular transfer of a peroxide oxygen atom from the coordinated TBHP to the double bond of the allylic alcohol.[7] The rigid chiral environment created by the tartrate ligands sterically directs the approach of the alkene to the activated peroxide, allowing oxygen transfer to only one of the two diastereotopic faces of the double bond.[5]

-

Product Release : Once the epoxide is formed, the 2,3-epoxyalcohol product is released, and the catalyst is free to begin another cycle.

This mechanistic pathway is visually summarized in the diagram below.

Caption: A simplified diagram of the Sharpless epoxidation catalytic cycle.

A Reliable Stereochemical Mnemonic

A simple and powerful mnemonic allows for the reliable prediction of the product's absolute stereochemistry. When the allylic alcohol is drawn in a specific orientation (vertically, with the hydroxymethyl group at the bottom right), the choice of tartrate dictates the face of epoxidation:

-

L-(+)-Dialkyl Tartrate delivers the oxygen atom from the bottom (re) face .

-

D-(-)-Dialkyl Tartrate delivers the oxygen atom from the top (si) face .

This predictability is one of the reaction's most powerful features for synthetic planning.[1][2]

Quantitative Performance: Enantioselectivity Data

The Sharpless epoxidation consistently delivers high enantiomeric excess (ee) across a broad range of allylic alcohol substrates. The following table provides representative data.

| Allylic Alcohol Substrate | Chiral Ligand | Enantiomeric Excess (ee) |

| (E)-2-Hexen-1-ol | D-(-)-DIPT | >95% |

| Geraniol | D-(-)-DIPT | >95% |

| Cinnamyl alcohol | L-(+)-DET | 96% |

| 3-Methyl-2-buten-1-ol | L-(+)-DIPT | 95% |

| (Z)-2-Hexen-1-ol | L-(+)-DIPT | 86% |

Note: Data compiled from various sources.[10][11][12] Z-allylic alcohols generally exhibit slightly lower reactivity and enantioselectivity compared to their E-isomers.[10]

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for robustness. The causality behind each step is critical for success. The use of anhydrous conditions and molecular sieves is non-negotiable, as water rapidly deactivates the titanium catalyst.[13][14]

Reagents & Equipment

-

Flame-dried, two-necked round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes for liquid transfer

-

Cooling bath (e.g., dry ice/acetone or cryocooler)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Powdered, activated 4Å molecular sieves

-

Titanium(IV) isopropoxide [Ti(OiPr)₄]

-

D-(-)-Diisopropyl tartrate [D-(-)-DIPT] or L-(+)-Diisopropyl tartrate [L-(+)-DIPT]

-

Allylic alcohol substrate

-

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene or decane (typically 3–5 M solution)

-

Quenching solution: 10% aqueous NaOH or saturated aqueous tartaric acid

Step-by-Step Methodology

-

Inert Setup & Cooling : To the flame-dried flask under a positive pressure of inert gas, add powdered 4Å molecular sieves (approx. 0.5 g per 10 mmol of substrate). Add anhydrous CH₂Cl₂ to create a slurry. Cool the flask to –20 °C. Causality: This initial step ensures a scrupulously dry environment before any moisture-sensitive reagents are introduced.

-

Catalyst Formation : To the cooled slurry, add the chiral DIPT ligand (e.g., D-(-)-DIPT, 6 mol%) via syringe. Stir for 5 minutes. Then, add Ti(OiPr)₄ (5 mol%) dropwise via syringe. The solution will typically turn from colorless to a pale yellow. Stir the mixture for 30 minutes at –20 °C. Causality: This pre-stirring period is essential for the formation of the active dimeric titanium-tartrate catalyst.[15]

-

Substrate Addition : Add the allylic alcohol (1.0 eq) to the reaction mixture via syringe.

-

Oxidation : Slowly add the pre-cooled (–20 °C) anhydrous TBHP solution (1.5–2.0 eq) dropwise over 10-15 minutes.[16] The internal temperature should be carefully monitored and maintained below –15 °C. Causality: Slow addition of the oxidant prevents a dangerous exotherm and maintains kinetic control, which is essential for high enantioselectivity.

-

Reaction Monitoring : Stir the reaction at –20 °C for 2-6 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

-

Reaction Quench & Workup : Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH. Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for at least 1 hour or until the two phases become clear. Causality: The aqueous base hydrolyzes the titanium complexes into filterable or extractable titanium oxides, breaking up the emulsion and facilitating product isolation.[15]

-

Extraction & Purification : Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude epoxy alcohol by flash column chromatography on silica gel.

Caption: A step-by-step experimental workflow for the Sharpless reaction.

Applications in Drug Development and Natural Product Synthesis

The utility of the Sharpless epoxidation is demonstrated by its widespread application in the synthesis of complex, biologically active molecules.[2] The chiral epoxy alcohols produced are versatile intermediates that can be converted into a vast array of other functional groups.[1] This reaction has been a cornerstone in the total synthesis of saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[2][8] For instance, it has been employed as a key step in synthesizing intermediates for drugs and complex natural products like (+)-disparlure and erythromycin.[2] Its reliability and predictability make it an invaluable tool for establishing critical stereocenters early in a synthetic route.[14]

Furthermore, the Sharpless epoxidation can be used for the kinetic resolution of racemic secondary allylic alcohols.[2] In this mode, one enantiomer of the racemic alcohol reacts significantly faster with the chiral catalyst than the other, allowing for the separation of a highly enantioenriched epoxy alcohol and the unreacted, enantioenriched allylic alcohol.[14]

Limitations and Troubleshooting

While powerful, the SAE has two primary considerations:

-

Substrate Scope : The reaction is largely limited to allylic and homoallylic alcohols.[9] Alkenes lacking a nearby hydroxyl group are generally unreactive. For unfunctionalized alkenes, other methods like the Jacobsen-Katsuki epoxidation are more suitable.[2][17]

-

Product Stability : In some cases, the epoxy alcohol product can be susceptible to ring-opening by isopropoxide species present in the reaction mixture. If this is problematic, switching the catalyst from Ti(OiPr)₄ to the bulkier titanium(IV) tert-butoxide [Ti(OtBu)₄] can mitigate this side reaction.[10]

Common experimental failures, such as low yield or poor enantioselectivity, can almost always be traced back to the presence of water. Rigorous adherence to anhydrous techniques is the most critical parameter for success.

Conclusion

The Sharpless asymmetric epoxidation is more than just a reaction; it is a foundational tool in modern asymmetric synthesis. Its high degree of predictability, excellent enantioselectivity, operational simplicity, and the ready availability of its components have cemented its place in the standard repertoire of the synthetic chemist. For researchers and professionals in drug development, a thorough understanding of its mechanism and practical execution provides a reliable and powerful method for the construction of complex chiral molecules, enabling the efficient synthesis of the next generation of therapeutics and fine chemicals.

References

- 1. scribd.com [scribd.com]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. Sharpless_epoxidation [chemeurope.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Sharpless Epoxidation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 10. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction | Scilit [scilit.com]

- 12. organicreactions.org [organicreactions.org]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

Methodological & Application

Application Note & Protocol: Ring-Opening Polymerization of Methyl 2-Methyloxirane-2-Carboxylate

Introduction: Unlocking the Potential of Functional Polyethers

The synthesis of functional polymers with controlled architectures is a cornerstone of modern materials science and drug delivery. Polyethers, a class of polymers characterized by ether linkages in their main chain, are of particular interest due to their chemical stability, tunable solubility, and biocompatibility. The ring-opening polymerization (ROP) of substituted epoxides provides a powerful and versatile route to these materials, allowing for the incorporation of a wide array of functional groups.

This application note provides a detailed protocol and scientific rationale for the ring-opening polymerization of methyl 2-methyloxirane-2-carboxylate, a monomer that yields a polyester-ether with a pendant methyl ester group on each repeating unit. The presence of this functional group offers a handle for post-polymerization modification, enabling the creation of advanced materials for applications in drug conjugation, hydrogel formation, and nanotechnology.

The unique 2,2-disubstitution of this monomer, featuring both a methyl and a methyl carboxylate group at the same carbon atom, presents specific stereoelectronic challenges and opportunities in polymerization. The electron-withdrawing nature of the ester group activates the epoxide ring towards nucleophilic attack, making anionic ring-opening polymerization a particularly promising strategy.[1] This guide will focus on an anionic approach, providing a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The Case for Anionic Polymerization

The choice between anionic and cationic ROP is critical for substituted epoxides. While cationic polymerization can be employed for some epoxides, it is often plagued by side reactions and can be difficult to control, leading to polymers with broad molecular weight distributions.[2] For this compound, the presence of the electron-withdrawing ester group significantly influences the preferred polymerization pathway.

Anionic ROP is initiated by a nucleophile that attacks one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of an alkoxide propagating species. This process is generally favored for epoxides bearing electron-withdrawing substituents, as these groups polarize the C-O bonds of the epoxide ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.

The proposed mechanism for the anionic ROP of this compound is depicted below. The nucleophilic initiator (e.g., an alkoxide) attacks the sterically less hindered methylene carbon of the epoxide, leading to the formation of a tertiary alkoxide propagating species. This "living" anionic chain end then proceeds to attack subsequent monomer units.

Caption: Anionic Ring-Opening Polymerization Workflow.

Experimental Protocol: Anionic Polymerization of this compound

This protocol details a robust method for the anionic ring-opening polymerization of this compound to yield a well-defined functional polyether.

Materials and Reagents

| Reagent | Purity/Grade | Supplier | Notes |

| This compound | >98% | Various | Monomer should be distilled from CaH₂ under reduced pressure immediately before use to remove any water or protic impurities. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Solvent should be freshly distilled from sodium/benzophenone ketyl under a nitrogen atmosphere. |

| Potassium naphthalenide solution in THF | ~0.5 M | Prepared in-house | Initiator. Prepare under inert atmosphere. The concentration should be determined by titration prior to use. Alternatively, other alkoxide initiators can be used. |

| Methanol | Anhydrous | Sigma-Aldrich | For termination of the polymerization. |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For polymer precipitation and purification. |

| Hexanes | HPLC Grade | Fisher Scientific | For polymer precipitation and purification. |

| Calcium Hydride (CaH₂) | Reagent Grade | Acros Organics | For drying monomer. |

| Sodium/Benzophenone | Reagent Grade | Sigma-Aldrich | For drying THF. |

| Argon or Nitrogen Gas | High Purity | Airgas | For maintaining an inert atmosphere. |

Equipment

-

Schlenk line or glovebox for inert atmosphere operations.

-

Round-bottom flasks, oven-dried and cooled under vacuum.

-

Magnetic stirrer and stir bars.

-

Syringes and needles for transfer of anhydrous liquids.

-

Rotary evaporator.

-

Apparatus for distillation under reduced pressure.

Detailed Step-by-Step Methodology

1. Purification of Reagents:

-

Monomer Purification: Place this compound in a round-bottom flask with calcium hydride (approx. 5% w/v). Stir overnight at room temperature. Distill under reduced pressure and collect the purified monomer under an inert atmosphere.

-

Solvent Purification: Set up a solvent still with THF, sodium, and benzophenone. Reflux under nitrogen until the characteristic deep blue or purple color of the ketyl radical persists. Distill the dry THF directly into the reaction flask or a storage flask under an inert atmosphere.

2. Polymerization Procedure:

-

Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.

-

Solvent Addition: Transfer the desired volume of freshly distilled, anhydrous THF to the reaction flask via a cannula or syringe. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Initiation: While stirring, add the calculated amount of potassium naphthalenide initiator solution dropwise via syringe until a faint, persistent green color is observed, indicating the titration of any remaining impurities. Then, add the precise amount of initiator required for the desired molecular weight.

-

Monomer Addition: Slowly add the purified this compound monomer to the initiator solution via syringe. The reaction mixture is typically stirred for a predetermined time (e.g., 2-24 hours) at the chosen temperature. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.

-

Termination: Quench the polymerization by adding a small amount of anhydrous methanol to protonate the living anionic chain ends. Allow the solution to warm to room temperature.

3. Polymer Isolation and Purification:

-

Precipitation: Concentrate the polymer solution using a rotary evaporator. Precipitate the polymer by dropwise addition of the concentrated solution into a large excess of a non-solvent, such as cold hexanes, with vigorous stirring.

-

Washing: Collect the precipitated polymer by filtration or decantation. Wash the polymer multiple times with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.

Workflow Diagram

Caption: Experimental workflow for the anionic ROP.

Characterization of Poly(this compound)

Thorough characterization of the resulting polymer is essential to confirm its structure, molecular weight, and thermal properties.

| Technique | Expected Results |

| ¹H NMR Spectroscopy | Confirmation of the polymer structure through characteristic peaks for the polymer backbone protons (e.g., -O-CH₂-), the methyl protons, and the methyl ester protons. The molecular weight can be estimated by comparing the integrals of the end-group protons (from the initiator) to the repeating unit protons. |

| ¹³C NMR Spectroscopy | Further confirmation of the polymer structure with signals corresponding to the carbonyl carbon of the ester, the quaternary carbon, the methylene carbon, and the methyl carbons of the repeating unit. |

| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A narrow PDI (typically < 1.2) is indicative of a well-controlled, "living" polymerization. |

| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (T₉) of the polymer, which provides information about its amorphous or semi-crystalline nature and its thermal properties. |

Troubleshooting and Key Considerations

-

Strict Anhydrous and Anaerobic Conditions: The success of this anionic polymerization is highly dependent on the exclusion of water and oxygen, which can terminate the living anionic chains. All glassware must be rigorously dried, and all reagents and solvents must be properly purified and handled under an inert atmosphere.

-

Initiator Choice and Concentration: The choice of initiator can influence the polymerization kinetics and control. While potassium naphthalenide is effective, other initiators such as potassium methoxide or other alkoxides can also be used. The initiator concentration must be accurately known to control the molecular weight of the resulting polymer.

-

Reaction Temperature: The reaction temperature can affect the rate of polymerization and the occurrence of side reactions. Lower temperatures (e.g., -78 °C) are often employed to minimize side reactions and achieve better control over the polymerization.

-

Monomer Purity: The presence of protic impurities in the monomer will lead to premature termination of the polymer chains, resulting in a lower molecular weight and broader polydispersity than targeted.

Conclusion

This application note provides a comprehensive guide to the anionic ring-opening polymerization of this compound. By following the detailed protocol and adhering to the key considerations, researchers can synthesize well-defined functional polyethers with controlled molecular weights and narrow polydispersities. The resulting polymers, with their pendant ester functionalities, serve as versatile platforms for the development of advanced materials with tailored properties for a wide range of applications in the biomedical and materials science fields.

References

Application of Methyl 2-Methyloxirane-2-Carboxylate in Polymer Chemistry: A Detailed Guide for Researchers

Introduction: The Versatility of Functionalized Epoxides

Methyl 2-methyloxirane-2-carboxylate, a functionalized epoxide, is a highly valuable monomer in the field of polymer chemistry. Its unique structure, featuring a reactive oxirane ring and a pendant methyl carboxylate group, offers a versatile platform for the synthesis of advanced polymeric materials. The presence of the ester functionality allows for the creation of polyesters with tunable properties, including biodegradability, which is of significant interest for biomedical and sustainable applications. This guide provides a comprehensive overview of the application of this compound in polymer synthesis, with a focus on detailed experimental protocols and the characterization of the resulting polymers.

The synthesis of enantiomerically pure this compound is a critical first step, often achieved through asymmetric epoxidation or kinetic resolution of a racemic mixture.[1] These methods allow for the production of chiral building blocks essential for the synthesis of stereoregular polymers with specific properties.

Polymerization Methodologies: Crafting Functional Polyesters

The primary route to polymerizing this compound is through ring-opening polymerization (ROP), which can be initiated by either anionic or cationic species. The choice of initiator and reaction conditions significantly influences the polymerization kinetics, polymer microstructure, and final material properties.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a powerful technique for the controlled polymerization of epoxides, often leading to polymers with well-defined molecular weights and narrow polydispersity.[2] The mechanism involves the nucleophilic attack of an anionic initiator on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species.

Mechanism of Anionic Ring-Opening Polymerization:

The polymerization is initiated by a nucleophilic attack of an initiator (e.g., an alkoxide) on the less sterically hindered carbon of the epoxide ring. The propagation proceeds through the sequential addition of monomer units to the growing polymer chain.

Figure 1: Anionic Ring-Opening Polymerization Workflow.

Experimental Protocol: Anionic Ring-Opening Polymerization

This protocol describes a typical procedure for the anionic ring-opening polymerization of this compound.

Materials:

-

This compound (monomer), freshly distilled

-

Potassium naphthalenide or other suitable alkoxide initiator

-

Anhydrous tetrahydrofuran (THF) as solvent

-

Methanol (for termination)

-

Hexane (for precipitation)

Procedure:

-

Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Monomer Addition: Anhydrous THF is cannulated into the flask, followed by the addition of the freshly distilled this compound monomer.

-